molecular formula C8H8O3 B1662119 Resorcinol monoacetate CAS No. 102-29-4

Resorcinol monoacetate

Cat. No.: B1662119
CAS No.: 102-29-4
M. Wt: 152.15 g/mol
InChI Key: ZZPKZRHERLGEKA-UHFFFAOYSA-N
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Description

Resorcinol monoacetate, also known as acetylresorcinol, is an organic compound with the molecular formula C₈H₈O₃. It is a derivative of resorcinol, where one of the hydroxyl groups is acetylated. This compound is known for its antiseptic and disinfectant properties and is used as an intermediate in the synthesis of various pharmaceuticals.

Scientific Research Applications

Resorcinol monoacetate has a wide range of applications in scientific research:

Safety and Hazards

Resorcinol monoacetate can cause skin irritation and may cause an allergic skin reaction. It can also cause serious eye irritation and damage to organs. It is very toxic to aquatic life and can have long-lasting effects .

Future Directions

Resorcinol monoacetate has potential applications in the research of acne, seborrheic dermatitis, eczema, psoriasis, and other skin disorders . It is also a chemical intermediate for the production of many other pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorcinol monoacetate can be synthesized through the acetylation of resorcinol. The reaction typically involves resorcinol and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

C6H4(OH)2+(CH3CO)2OC6H4(OH)(OCOCH3)+CH3COOH\text{C}_6\text{H}_4(\text{OH})_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{OCOCH}_3) + \text{CH}_3\text{COOH} C6​H4​(OH)2​+(CH3​CO)2​O→C6​H4​(OH)(OCOCH3​)+CH3​COOH

Industrial Production Methods: In industrial settings, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically yielding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of resorcinol.

    Substitution: The acetyl group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized products.

    Reduction: Resorcinol.

    Substitution: Various substituted phenolic compounds depending on the substituent introduced.

Comparison with Similar Compounds

    Resorcinol: The parent compound, with two hydroxyl groups on the benzene ring.

    Phenol: A simpler aromatic compound with one hydroxyl group.

    Hydroquinone: An isomer of resorcinol with hydroxyl groups in the para position.

Comparison:

This compound stands out due to its unique combination of antiseptic properties and potential therapeutic applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

(3-hydroxyphenyl) acetate
Source PubChem
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InChI

InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPKZRHERLGEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6045901
Record name Resorcinol monoacetate
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Molecular Weight

152.15 g/mol
Source PubChem
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CAS No.

102-29-4
Record name Acetylresorcinol
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Record name 1,3-Benzenediol, 1-acetate
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Record name 3-hydroxyphenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the composition of commercially available resorcinol monoacetate?

A1: [] Initial gas chromatography studies revealed that commercial this compound is not a single compound but rather a mixture of three components. This mixture includes resorcinol, resorcinol diacetate, and this compound. A pure this compound standard can be prepared for analytical purposes. Further investigation showed that this compound can convert to a mixture containing resorcinol and resorcinol diacetate at elevated temperatures. [] You can find more details about this study here: .

Q2: How can we quantify this compound in complex mixtures like dermatological products?

A2: [] A reliable quantitative method for determining this compound concentration in dermatological formulations utilizes gas chromatography with orcinol as an internal standard. This method involves acetylation, benzene extraction, and analysis on a 5% cyano ethyl silicone column. More information on this method can be found here: .

Q3: Does this compound interact with other common cosmetic ingredients?

A3: [] Case reports suggest that this compound can interact with certain nail lacquers, potentially leading to nail discoloration. While the exact mechanism remains unclear, it is hypothesized that this compound might act as a solvent on some lacquer components, facilitating their absorption into the nail keratin. You can learn more about this observation here: .

Q4: How does the presence of this compound affect the stability of formulations like calamine lotion?

A4: [] Research indicates that adding this compound to calamine liniment and then exposing it to ultraviolet light can influence the formation of hydrogen peroxide. This effect on hydrogen peroxide production depends on the concentration of this compound and the age of the product. For more detailed information on this interaction, refer to: .

Q5: Can this compound be incorporated into biomaterials, and what are the potential benefits?

A5: [] Studies demonstrate that this compound exhibits antibacterial properties and can be incorporated into collagen-based biomaterials. When integrated at a 2% concentration, it effectively inhibits bacterial growth for a minimum of 12 days. This characteristic makes this compound a promising candidate for developing bioprostheses with intrinsic antibacterial properties. Further details on this application are available here: .

Q6: How can nuclear magnetic resonance (NMR) spectroscopy contribute to the characterization of this compound?

A6: [] NMR spectroscopy provides valuable insights into the composition of this compound. This technique can be used to determine the purity of this compound samples and identify the presence of any impurities. Furthermore, NMR can be utilized to study the stability of this compound under different conditions. This information is crucial for quality control and assurance in the manufacturing process. More details on utilizing NMR for cosmetic ingredient analysis can be found here: .

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